![molecular formula C13H27NO2 B2643226 Octyl (2S)-2-amino-3-methylbutanoate CAS No. 1053618-29-3](/img/structure/B2643226.png)
Octyl (2S)-2-amino-3-methylbutanoate
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Description
Scientific Research Applications
Biomedical Applications
Octyl (2S)-2-amino-3-methylbutanoate has been used in the creation of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials have potential properties to be used as nanovesicles for drug delivery .
Drug Delivery Systems
The compound has been encapsulated in lipid/sugar vesicles and evaluated for their thermodynamics, hydrodynamics, and morphological properties. The vesicles demonstrated good stability after 3 months of storage, making them a potential candidate for innovative drug delivery systems .
Synthesis of Octyl Esters
Octyl (2S)-2-amino-3-methylbutanoate has been used in the synthesis of octyl caprylate, octyl caprate, and octyl laurate. The production of these octylesters by biocatalysis is technically feasible using both commercial and non-commercial lipases in a solvent-free system .
Esterification Reactions
The compound has been used in esterification reactions. The advantages of biocatalysis applied to esters production include consuming less energy, reducing environmental impacts, and improving the quality of the products .
Biocatalysts Development
The compound has been used in the development of new biocatalysts. The combination of biocatalyst’s cost, esterification activity, stability, and reusability represents proper criteria for the choice .
UVB-absorbing Compound Synthesis
Octyl methoxycinnamate, an important UVB-absorbing compound, was synthesized by the esterification of p-methoxycinnamic acid with 2-ethyl hexanol using Rhizopus oryzae lipase .
properties
IUPAC Name |
octyl (2S)-2-amino-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-16-13(15)12(14)11(2)3/h11-12H,4-10,14H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHNEYDGXNIRRV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl (2S)-2-amino-3-methylbutanoate |
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